N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(3-chloro-4-fluorophenyl)-N-(4-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a carboxamide group, and substituted phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(4-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then reacted with urea and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-(4-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-(4-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(4-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-N-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 3-(3-chloro-4-fluorophenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 3-(3-chloro-4-fluorophenyl)-N-(4-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific substitution pattern and the presence of the acetamido group, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H14ClFN4O4 |
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Molecular Weight |
416.8 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14ClFN4O4/c1-10(26)23-11-2-4-12(5-3-11)24-17(27)14-9-22-19(29)25(18(14)28)13-6-7-16(21)15(20)8-13/h2-9H,1H3,(H,22,29)(H,23,26)(H,24,27) |
InChI Key |
DNNGEFWVGCDEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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